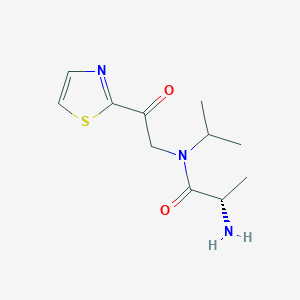

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide

Description

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide is a chiral amide derivative featuring a thiazole heterocycle and an isopropyl substituent on the nitrogen atom. Thiazole rings are biologically significant due to their presence in pharmaceuticals, agrochemicals, and natural products.

Properties

IUPAC Name |

(2S)-2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-7(2)14(11(16)8(3)12)6-9(15)10-13-4-5-17-10/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIUPWDONROLIK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)C1=NC=CS1)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.

Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base.

Coupling with Amino Acid Derivative: The final step involves coupling the thiazole derivative with an amino acid derivative, such as propionamide, using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide has been investigated for its antimicrobial , antifungal , antiviral , and anticancer properties. The thiazole moiety contributes significantly to these biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole exhibit notable antimicrobial effects. For instance, studies have reported minimum inhibitory concentration (MIC) values for similar thiazole compounds against various pathogens:

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| Thiazole Derivative 1 | E. coli | 0.17 |

| Thiazole Derivative 2 | Bacillus cereus | 0.23 |

| Thiazole Derivative 3 | Salmonella Typhimurium | 0.23 |

These findings indicate the potential of this compound as a novel antimicrobial agent, particularly against multi-drug resistant strains.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

Thiazole derivatives, including this compound, have been studied for their ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Biochemistry

In biochemical studies, this compound is being explored as a biochemical probe to study interactions with biological macromolecules. Its ability to modulate enzyme activity and receptor interactions makes it valuable for understanding metabolic pathways and cellular signaling mechanisms.

Synthetic Chemistry

This compound serves as a building block for synthesizing more complex molecules with potential biological activities. The synthesis typically involves forming the thiazole ring followed by introducing isopropyl and amino-acetic acid moieties through various chemical reactions such as cyclization under acidic or basic conditions.

Antimicrobial Evaluation

A study evaluated several thiazole derivatives for their antimicrobial properties against a panel of bacterial strains, demonstrating that compounds with specific structural features exhibited superior activity compared to traditional antibiotics.

In Vitro Studies

Another research highlighted the interaction of thiazole derivatives with P-glycoprotein (P-gp), showing that these compounds could enhance drug absorption and efficacy in cancer treatment models.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The isopropyl and amino groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features include:

- Thiazole ring : A sulfur- and nitrogen-containing heterocycle with polarizable electrons, enabling hydrogen bonding and π-stacking interactions.

- N-isopropyl group : A bulky alkyl substituent influencing steric hindrance and solubility.

- Chiral center : The (S)-configuration at the α-carbon, critical for enantioselective interactions.

Table 1: Structural Comparison of Analogues

*Calculated based on analogous structures.

Key Observations:

Isopropyl (Hypothetical target): Bulkier group may decrease solubility in polar solvents but improve metabolic stability in vivo. Cyclopropyl (C12H16N2O2S): Introduces ring strain, which could enhance reactivity or alter conformational preferences .

Heterocycle Differences: Thiazole vs. Thiazole vs. Furan: Furan’s oxygen atom is less electronegative than thiazole’s sulfur and nitrogen, reducing dipole interactions and stability .

Physicochemical Properties

- Molecular Weight : The target compound (~254 g/mol) falls within the range of drug-like molecules (200–500 g/mol).

- Solubility : Thiazole’s polarity may improve aqueous solubility over thiophene or furan analogs, but the isopropyl group could counteract this via hydrophobic effects.

- Stability : Thiazole’s aromaticity and resonance stabilization likely enhance thermal stability compared to furan .

Biological Activity

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an amino group, an isopropyl moiety, and a thiazole ring. The molecular formula is with a molecular weight of 255.34 g/mol. The structural features suggest that it may interact with various biological targets, enhancing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃O₂S |

| Molecular Weight | 255.34 g/mol |

| IUPAC Name | 2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide |

| CAS Number | 126534-04-1 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific receptors or enzymes in biological systems. Compounds containing thiazole moieties are known for their diverse pharmacological effects, which may include:

- Antimicrobial Activity : Thiazole derivatives have been reported to exhibit significant antimicrobial properties, potentially making this compound useful in treating infections caused by bacteria and fungi.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, suggesting that this compound could also possess anti-inflammatory properties.

- Anticancer Potential : The presence of the thiazole ring may enhance the compound's ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can influence metabolic pathways and exhibit dose-dependent effects on living organisms.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of thiazole-containing compounds, including this compound:

-

Anticancer Activity : A study evaluated various thiazole derivatives for their anticancer properties against different cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating potential as anticancer agents .

These findings suggest that this compound could be further explored for its anticancer potential.

Compound Cell Line Tested IC50 Value (µM) Thiazole Derivative A MCF-7 0.65 Thiazole Derivative B HeLa 1.50 (S)-Compound SK-MEL-2 TBD - Enzyme Inhibition : Another study focused on the inhibition of human carbonic anhydrases by thiazole derivatives. The results showed that several compounds were able to selectively inhibit these enzymes at low concentrations, indicating potential therapeutic applications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.